molecular formula C19H25N3O5 B11149045 N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine

N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine

Cat. No.: B11149045
M. Wt: 375.4 g/mol
InChI Key: OLTOZLDZIHCZAV-GJZGRUSLSA-N
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Description

2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANAMIDO]-4-METHYLPENTANOIC ACID is a complex organic compound with a unique structure that includes a quinazoline core

Preparation Methods

The synthesis of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANAMIDO]-4-METHYLPENTANOIC ACID typically involves multiple steps. One common synthetic route includes the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using automated systems and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinazoline core or other functional groups.

    Substitution: Substitution reactions are common, where specific functional groups are replaced with others using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANAMIDO]-4-METHYLPENTANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives and related heterocyclic compounds. Compared to these, 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANAMIDO]-4-METHYLPENTANOIC ACID is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This detailed article provides a comprehensive overview of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-3-METHYLBUTANAMIDO]-4-METHYLPENTANOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H25N3O5

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C19H25N3O5/c1-10(2)9-14(18(25)26)20-16(23)15(11(3)4)22-17(24)12-7-5-6-8-13(12)21-19(22)27/h5-8,10-11,14-15H,9H2,1-4H3,(H,20,23)(H,21,27)(H,25,26)/t14-,15-/m0/s1

InChI Key

OLTOZLDZIHCZAV-GJZGRUSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N1C(=O)C2=CC=CC=C2NC1=O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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